molecular formula C6H12N2O2Sn B14549677 Methyl cyano(trimethylstannyl)carbamate CAS No. 62150-05-4

Methyl cyano(trimethylstannyl)carbamate

Cat. No.: B14549677
CAS No.: 62150-05-4
M. Wt: 262.88 g/mol
InChI Key: ZCSIEOYODFIYEX-UHFFFAOYSA-M
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Description

Methyl cyano(trimethylstannyl)carbamate is an organotin compound that features a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl cyano(trimethylstannyl)carbamate typically involves the reaction of trimethyltin chloride with a suitable carbamate precursor under controlled conditions. One common method is the reaction of trimethyltin chloride with methyl cyanoformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl cyano(trimethylstannyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.

    Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction Reactions: Reduction of the cyano group can lead to the formation of primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides, amines, and alcohols can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various carbamate derivatives.

    Oxidation Reactions: Tin oxides and other oxidation products.

    Reduction Reactions: Primary amines and related compounds.

Scientific Research Applications

Methyl cyano(trimethylstannyl)carbamate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl cyano(trimethylstannyl)carbamate involves its interaction with nucleophiles and electrophiles. The trimethylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbamate derivatives. The cyano group can undergo reduction to form primary amines, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate compound without the trimethylstannyl group.

    Ethyl cyano(trimethylstannyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Trimethylstannyl carbamate: Lacks the cyano group.

Comparison: Methyl cyano(trimethylstannyl)carbamate is unique due to the presence of both the cyano and trimethylstannyl groups. This combination imparts distinct reactivity and potential applications compared to other carbamate compounds. The trimethylstannyl group enhances its utility in organic synthesis, while the cyano group offers additional functionalization possibilities.

Properties

CAS No.

62150-05-4

Molecular Formula

C6H12N2O2Sn

Molecular Weight

262.88 g/mol

IUPAC Name

methyl N-cyano-N-trimethylstannylcarbamate

InChI

InChI=1S/C3H4N2O2.3CH3.Sn/c1-7-3(6)5-2-4;;;;/h1H3,(H,5,6);3*1H3;/q;;;;+1/p-1

InChI Key

ZCSIEOYODFIYEX-UHFFFAOYSA-M

Canonical SMILES

COC(=O)N(C#N)[Sn](C)(C)C

Origin of Product

United States

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